molecular formula C17H14ClN3O2 B2839408 N-(4-(1H-pyrazol-3-yl)phenyl)-5-chloro-2-methoxybenzamide CAS No. 1209906-74-0

N-(4-(1H-pyrazol-3-yl)phenyl)-5-chloro-2-methoxybenzamide

Cat. No. B2839408
CAS RN: 1209906-74-0
M. Wt: 327.77
InChI Key: YSCUDCJAEINLFG-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include the type of compound it is (for example, whether it’s an organic or inorganic compound), and what class it falls into based on its functional groups .


Synthesis Analysis

This involves detailing the methods and conditions under which the compound can be synthesized. It might involve multiple steps, each with specific reagents and catalysts .


Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that connect the atoms. Techniques used might include X-ray crystallography, NMR spectroscopy, and others .


Chemical Reactions Analysis

This involves studying the reactions the compound can undergo. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, molar mass, and others. These properties can often be found in databases or determined experimentally .

Scientific Research Applications

Therapeutic Potential

Imidazole containing compounds, which include the compound , have a broad range of chemical and biological properties . They have become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Anti-Tubercular Activity

Some compounds similar to the one have shown potent anti-tubercular activity against Mycobacterium tuberculosis strain .

Catalyst for Greener Amine Synthesis

This compound can act as a catalyst for greener amine synthesis by transfer hydrogenation of imines . It can also be used for the formal anti-Markovnikov hydroamination of terminal olefins .

Intermediate in the Synthesis of Glyburide

It has been reported as an intermediate in the synthesis of glyburide , a medication used to treat diabetes.

Anti-Inflammatory Activities

A series of substituted pyrazole derivatives, including the compound , have shown good anti-inflammatory activities .

Analgesic and Antipyretic Activities

Pyrazoline and other related heterocyclic derivatives, including the compound , have shown analgesic and antipyretic activities .

Antirheumatic Activities

Pyrazoline and other related heterocyclic derivatives, including the compound , have shown antirheumatic activities .

Antimicrobial Activities

Pyrazoline and other related heterocyclic derivatives, including the compound , have shown antimicrobial activities .

Mechanism of Action

This is typically used in a biological context to describe how a compound (often a drug or pesticide) exerts its effect at the molecular level .

Safety and Hazards

This involves understanding the potential risks associated with handling or exposure to the compound. It includes toxicity information, safety precautions, and first-aid measures .

Future Directions

This could involve potential applications of the compound, areas of research that could be explored, and how the compound could be modified to enhance its properties or reduce its side effects .

properties

IUPAC Name

5-chloro-2-methoxy-N-[4-(1H-pyrazol-5-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O2/c1-23-16-7-4-12(18)10-14(16)17(22)20-13-5-2-11(3-6-13)15-8-9-19-21-15/h2-10H,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSCUDCJAEINLFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC=C(C=C2)C3=CC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(1H-pyrazol-3-yl)phenyl)-5-chloro-2-methoxybenzamide

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